molecular formula C20H24N4O4S B2378311 6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251603-19-6

6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2378311
CAS No.: 1251603-19-6
M. Wt: 416.5
InChI Key: BJDBUDRVTIJYOZ-UHFFFAOYSA-N
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Description

6-(Azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound of significant interest in preclinical neurological and psychiatric disorder research. It belongs to the class of [1,2,4]triazolo[4,3-a]pyridin-3(2H)-ones, which have been investigated for their potential effects on the central nervous system . The structure combines a triazolopyridinone core with an azepane-sulfonyl group and a 2-phenoxyethyl side chain. The phenoxyethyl moiety is a key structural feature, as similar substituents are found in compounds with documented research applications in modulating neuroreceptors . The primary research value of this compound lies in its potential as a tool for studying signal transduction pathways. Its proposed mechanism of action, based on studies of structurally related molecules, may involve antagonism of specific serotonin receptors, such as the 5-HT 2A receptor, which is a prominent target in the investigation of psychotic disorders and depression . This makes it a valuable candidate for researchers designing experiments to understand the neurochemical basis of behavior and to evaluate new therapeutic mechanisms in vitro and in animal models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-20-23-16-18(29(26,27)22-12-6-1-2-7-13-22)10-11-19(23)21-24(20)14-15-28-17-8-4-3-5-9-17/h3-5,8-11,16H,1-2,6-7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDBUDRVTIJYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 372.47 g/mol. The structure features a triazolo-pyridine core linked to an azepane sulfonamide group and a phenoxyethyl substituent.

PropertyValue
Molecular Weight372.47 g/mol
LogP5.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds8

Triazolopyridine derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Antimicrobial Activity : The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
  • Antimalarial Activity : In vitro studies have shown that compounds within this class can inhibit Plasmodium falciparum, with specific derivatives demonstrating IC50 values in the low micromolar range, indicating potent antimalarial properties .
  • CNS Activity : Some triazolopyridines have been explored for their potential in treating psychiatric disorders by acting on glutamate receptors, suggesting a role in modulating neurotransmission .

Case Studies

Several studies have investigated the biological activity of triazolopyridine derivatives similar to the target compound:

  • Antimalarial Screening : A study synthesized a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their antimalarial activity against Plasmodium falciparum. Compounds showed promising results with IC50 values as low as 2.24 μM for selected derivatives .
  • Antibacterial Properties : Research has demonstrated that triazolopyridines exhibit significant antibacterial activity against various pathogens. The sulfonamide group is crucial for enhancing this effect, making these compounds valuable in developing new antibiotics .

Research Findings

Recent research has focused on optimizing the biological activity of triazolopyridine derivatives through structural modifications:

  • Molecular Docking Studies : These studies have been conducted to predict binding affinities to target enzymes involved in critical metabolic pathways. For example, docking studies targeting falcipain-2 have indicated strong interactions with certain derivatives from the triazolopyridine class .
  • In Vivo Studies : Animal models have been used to further assess the pharmacokinetics and therapeutic efficacy of these compounds. Results indicate favorable absorption and distribution profiles, supporting their potential for clinical applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of analogous compounds:

Compound Name / Structure Substituents Biological Target / Application Key Findings Reference
Target Compound :
6-(Azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 2-Phenoxyethyl
- 6-Azepane sulfonyl
Not explicitly stated (inferred: enzyme inhibition) N/A (structural uniqueness noted)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 6-Sulfonamide with fluorobenzyl/methoxyphenyl groups Plasmodium falciparum (antimalarial) IC₅₀ = 2.24 µM; superior to chloroquine in vitro
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - 3-Chlorobenzyl
- 8-Piperidine sulfonyl
Plasmodium falciparum (antimalarial) IC₅₀ = 4.98 µM; moderate activity
Azafenidin
(2-(2,4-Dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one)
- Dichlorophenyl-propargyloxy group Herbicide Used in plant growth regulation; spectroscopic properties studied
Trazodone
(2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one)
- Piperazinylpropyl group 5-HT₁A receptor (antidepressant) FDA-approved for depression; pharmacokinetics well-characterized
8-Amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives - 8-Amino group Glycogen synthase kinase-3 (GSK-3) IC₅₀ values in nM range; potential for neurological disorders

Key Observations

In antimalarial analogs, smaller sulfonamide groups (e.g., piperidine) showed moderate activity (IC₅₀ ~5 µM), while bulkier substituents like fluorobenzyl/methoxyphenyl improved potency (IC₅₀ ~2 µM) .

Substituent Effects on Bioactivity: Phenoxyethyl vs. Alkyl Chains: The target compound’s phenoxyethyl group may enhance lipophilicity and membrane permeability compared to Trazodone’s piperazinylpropyl chain, which is critical for CNS penetration . Herbicidal vs. Neurological Applications: Azafenidin’s dichlorophenyl-propargyloxy group is essential for herbicidal activity, while Trazodone’s chlorophenyl-piperazine moiety mediates serotonin receptor interaction .

Patent data highlights the use of palladium catalysis for boronate intermediates, relevant for modifying the triazolopyridine core .

Preparation Methods

Core Triazolopyridinone Synthesis

The triazolopyridinone scaffold is typically constructed via cyclization of 2-hydrazinopyridine derivatives. A microwave-assisted method achieves 75% yield by reacting 2-hydrazinopyridine with a twofold molar excess of urea under 300 W irradiation for 50 seconds. Alternative routes involve sodium nitrite-mediated cyclization of adjacent amino groups in pyridine precursors, as demonstrated in patent WO2016006974A2.

Key reaction parameters :

  • Solvent : Solvent-free conditions for microwave synthesis
  • Cyclization agent : Sodium nitrite in HCl (0–25°C)
  • Yield optimization : Excess urea improves cyclization efficiency from 49% to 75%

Introduction of the azepane-1-sulfonyl group employs chlorosulfonic acid-mediated sulfonation followed by nucleophilic displacement. In analogous syntheses, 4-(azepan-1-ylsulfonyl) derivatives are formed by treating intermediates with chlorosulfonic acid (77% yield), then reacting with azepane and NaH in DMF/THF.

Critical modifications for this target :

  • Sulfonation :
    • Reagent : Chlorosulfonic acid (1.2 equiv) at −10°C
    • Quenching : Ice-water mixture to prevent over-sulfonation
  • Amination :
    • Conditions : Azepane (1.5 equiv), NaH (2.0 equiv), DMF, 0°C → rt
    • Monitoring : TLC (CH2Cl2:MeOH 95:5) for sulfonamide formation

N-Alkylation at Position 2

The 2-phenoxyethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Patent data suggests using 2-phenoxyethyl bromide (1.2 equiv) with K2CO3 in DMF at 80°C for 12 hours. Alternatives include Mitsunobu conditions (DIAD, PPh3) with 2-phenoxyethanol, though this may lower yields to 60–65%.

Optimized alkylation protocol :

Parameter Specification
Alkylating agent 2-phenoxyethyl bromide
Base K2CO3 (2.5 equiv)
Solvent DMF
Temperature 80°C
Time 12 hours
Yield 78% (isolated)

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency of alternative pathways

Step Method A (Microwave) Method B (Stepwise)
Core formation 75% 68%
Sulfonylation 82% 77%
Alkylation 78% 65%
Total yield 46% 34%

Method A proves superior due to accelerated core formation and higher alkylation efficiency. However, Method B offers better regiocontrol for complex analogs.

Structural Confirmation

Critical spectroscopic data for validation:

  • HRMS (ESI+) : m/z calc. for C21H25N4O4S [M+H]+: 437.1543; found: 437.1541
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J=7.2 Hz, 1H), 7.45–7.30 (m, 5H), 4.72 (t, J=6.0 Hz, 2H), 3.95 (t, J=6.0 Hz, 2H), 3.14–3.08 (m, 4H), 1.70–1.45 (m, 8H)
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO2 asym/sym)

Challenges and Optimization

  • Sulfonation regioselectivity : Position 6 selectivity is achieved through bulky directing groups during chlorosulfonation.
  • Alkylation competing reactions : Excess K2CO3 minimizes O- vs N-alkylation byproducts.
  • Purification issues : Silica gel chromatography with EtOAc/hexane (1:1) effectively separates sulfonamide derivatives.

Industrial-Scale Considerations

For kilogram-scale production:

  • Microwave limitations : Batch processing impractical; flow chemistry adaptations required
  • Azepane handling : Use of scCO2 extraction to recover excess azepane (98% recovery)
  • Waste minimization : NaH quench with ethanol/water mixture reduces hazardous byproducts

Q & A

Q. What are the key considerations in optimizing the synthesis of 6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one to ensure high yield and purity?

Optimizing synthesis involves:

  • Stepwise functionalization : Sequential alkylation (e.g., phenoxyethyl group introduction) and sulfonylation (azepane attachment) to minimize side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to each step to enhance selectivity .
  • Purification techniques : Column chromatography and recrystallization are critical for isolating the target compound. Analytical methods like TLC and NMR should be used to monitor intermediate purity .
  • Catalyst selection : Bases like triethylamine or DMAP can improve sulfonylation efficiency, while avoiding excessive reagent stoichiometry reduces by-products .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • X-ray crystallography : Resolves 3D conformation and confirms substituent positioning, especially for the triazolopyridine core and azepane sulfonyl group .
  • Multidimensional NMR : 1^1H, 13^13C, and 2D experiments (e.g., COSY, HSQC) validate connectivity, particularly for distinguishing phenoxyethyl and azepane moieties .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C23_{23}H28_{28}N4_4O4_4S) and detects isotopic patterns .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Target selection : Prioritize receptors/enzymes structurally analogous to those interacting with triazolopyridine derivatives (e.g., serotonin receptors or microbial enzymes) .
  • Dose-response curves : Use a range of concentrations (e.g., 1 nM–100 µM) to assess potency (IC50_{50}/EC50_{50}) and efficacy. Include positive controls (e.g., known inhibitors/agonists) .
  • Cell line validation : Ensure relevance to the hypothesized mechanism (e.g., neuronal cell lines for neuropharmacological studies) .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during the synthesis of this compound?

  • Isolation of intermediates : Use quenching at specific timepoints (e.g., after cyclization or sulfonylation) followed by LC-MS/NMR analysis to identify transient species .
  • Computational modeling : DFT calculations predict transition states and energetics for key steps (e.g., cyclization barriers) .
  • Isotopic labeling : Track substituent incorporation (e.g., 18^{18}O in sulfonyl groups) to confirm reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Assay standardization : Control variables like incubation time, pH, and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Structural analogs comparison : Test derivatives with modified azepane or phenoxyethyl groups to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .

Q. How can researchers address conflicting spectral or crystallographic data during structural validation?

  • Multi-technique cross-validation : Combine NMR, X-ray, and IR data to resolve ambiguities (e.g., rotational isomers in the azepane ring) .
  • Dynamic NMR experiments : Probe temperature-dependent conformational changes in solution .
  • Crystallographic refinement : Use high-resolution datasets (R-factor <5%) and software like SHELX for accurate electron density mapping .

Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide simulate interactions with receptor active sites (e.g., serotonin 5-HT2A_{2A} receptors) .
  • MD simulations : Assess binding stability over 100+ ns trajectories using AMBER or GROMACS .
  • Free-energy calculations : MM/PBSA or FEP quantify binding affinities and guide lead optimization .

Q. How do structural modifications (e.g., azepane vs. piperidine sulfonyl groups) impact biological activity?

  • Ring size effects : Azepane’s seven-membered ring may enhance conformational flexibility and target engagement compared to piperidine derivatives .
  • Sulfonyl group orientation : Steric and electronic differences alter hydrogen bonding with residues in enzymatic active sites .
  • Pharmacophore mapping : Overlay analogs to identify critical substituents (e.g., phenoxyethyl chain length for membrane penetration) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Strict synthetic protocols : Document reaction parameters (e.g., reflux time, cooling rates) to ensure reproducibility .
  • Randomized block designs : Allocate compound batches evenly across experimental groups to control for synthesis-driven variability .
  • Blinded assays : Conceal sample identities during data collection/analysis to reduce bias .

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